

Spectroscopic Profile of 1,7-Heptanediamine: A Technical Guide

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Compound of Interest

Compound Name: 1,7-Heptanediamine

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This technical guide provides an in-depth overview of the spectroscopic data for **1,7-Heptanediamine** (CAS RN: 646-19-5), a linear aliphatic diamine. The document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **1,7-Heptanediamine**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.68	Triplet	4H	-CH ₂ -NH ₂ (C1, C7)
~1.45	Quintet	4H	-CH ₂ -CH ₂ -NH ₂ (C2, C6)
~1.31	Multiplet	6H	-CH ₂ - (C3, C4, C5) & -NH ₂

Note: The -NH₂ proton signal may be broad and its chemical shift can vary with solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~42.9	C1, C7
~34.0	C2, C6
~29.5	C4
~27.0	C3, C5

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3300-3500	Medium, Sharp	N-H Stretch	Primary Amine (-NH ₂)
2850-2960	Strong	C-H Stretch	Alkane (-CH ₂ -)
1580-1650	Medium	N-H Bend	Primary Amine (-NH ₂)
1020-1250	Medium to Weak	C-N Stretch	Aliphatic Amine
665-910	Strong, Broad	N-H Wag	Primary Amine (-NH ₂)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
130	Low	[M] ⁺ (Molecular Ion)
30	High	[CH ₂ NH ₂] ⁺ (Base Peak)
56	Medium	[C ₄ H ₈] ⁺ or fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual parameters may vary based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1,7-Heptanediamine** in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.^[1] Ensure the sample is fully dissolved.
- Instrumentation: The data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.^[1]
- ¹H NMR Acquisition:
 - Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.^[1]
 - Acquisition Parameters: Typical parameters include a 30-degree pulse width, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquisition Parameters: A proton-decoupled ¹³C NMR spectrum is typically acquired with a 90-degree pulse width, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy. A significantly higher number of scans is required compared to ¹H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: As **1,7-Heptanediamine** is a low-melting solid, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) after gentle warming.
 - Solution: Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and analyzed in a solution cell.

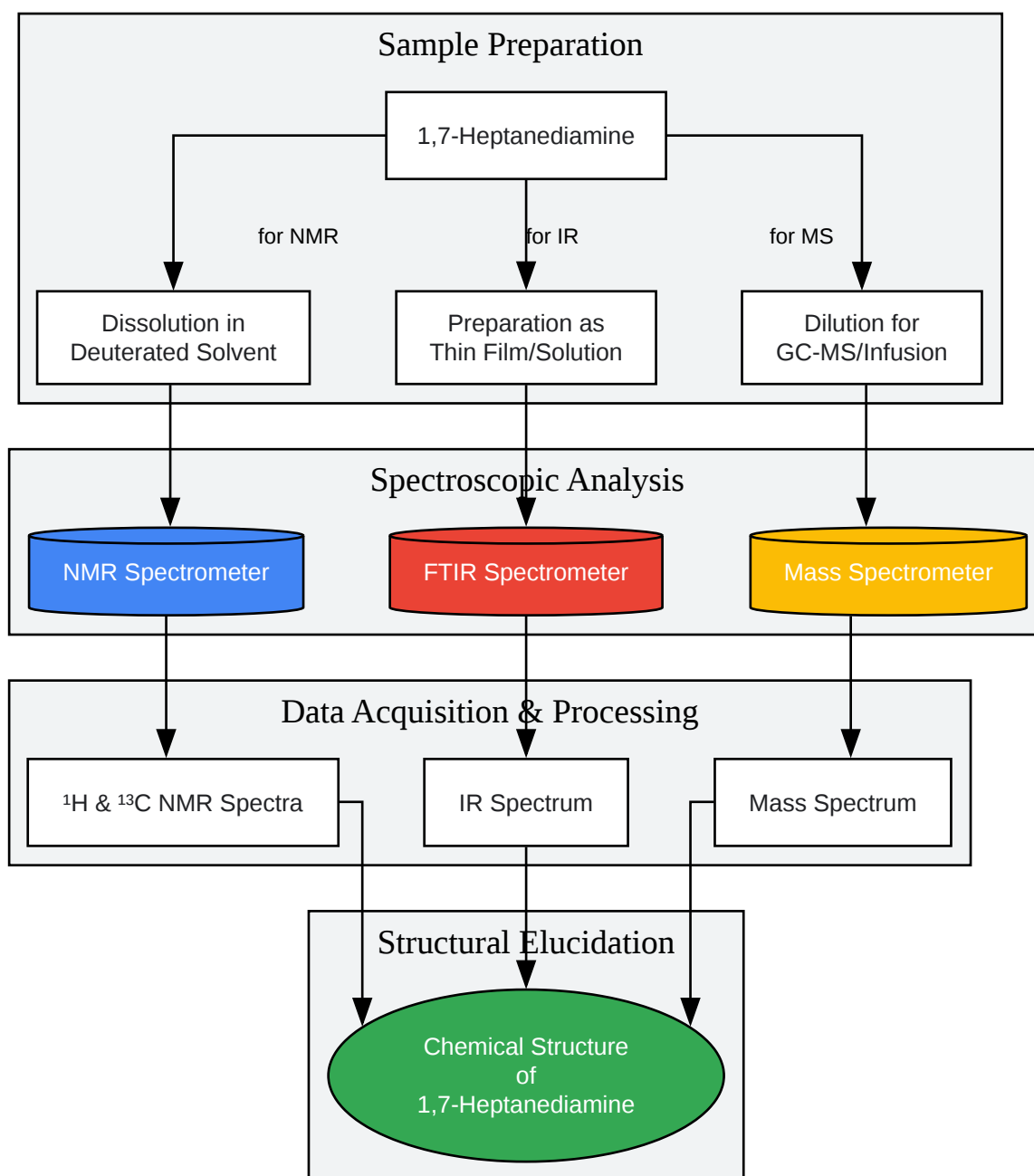
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample holder (or the solvent) is first recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) or direct infusion. For GC-MS, a dilute solution of the analyte is injected into the GC, which separates it from the solvent and any impurities before it enters the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a common method for the analysis of small molecules like **1,7-Heptanediamine**.^[2] In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.^[3]
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualized Workflow: Spectroscopic Analysis of a Chemical Compound

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,7-Heptanediamine**.



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Caption: General workflow for the spectroscopic analysis of **1,7-Heptanediamine**.

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